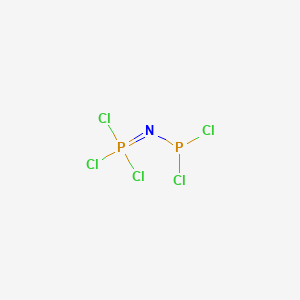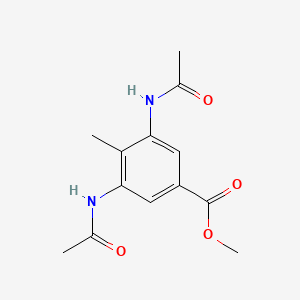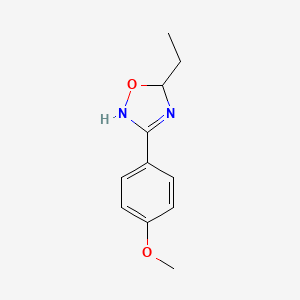
N-(Dichlorophosphanyl)phosphorimidic trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dichlorophosphanyl)phosphorimidic trichloride is a compound with the molecular formula Cl5NOP2. It is a stable fundamental substance of neutral linear chlorophosphazenes. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Dichlorophosphanyl)phosphorimidic trichloride can be synthesized through various reactions. . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using phosphorus pentachloride and ammonia. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(Dichlorophosphanyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, phenols, and amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, phenols, dialkylamines, and diethylaminotrimethylsilane. These reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alcohols and phenols can lead to the formation of substituted phosphorimidic compounds .
Scientific Research Applications
N-(Dichlorophosphanyl)phosphorimidic trichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N-(Dichlorophosphanyl)phosphorimidic trichloride exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can form stable complexes with nucleophiles, leading to the formation of new chemical bonds and the alteration of molecular structures . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Dichlorophosphanyl)phosphorimidic trichloride include other chlorophosphazenes and phosphorimidic compounds. Examples include:
Uniqueness
This compound is unique due to its specific molecular structure and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from other similar compounds .
Properties
CAS No. |
61499-76-1 |
|---|---|
Molecular Formula |
Cl5NP2 |
Molecular Weight |
253.2 g/mol |
IUPAC Name |
trichloro(dichlorophosphanylimino)-λ5-phosphane |
InChI |
InChI=1S/Cl5NP2/c1-7(2)6-8(3,4)5 |
InChI Key |
NHTMYQCWNYVABS-UHFFFAOYSA-N |
Canonical SMILES |
N(=P(Cl)(Cl)Cl)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)

![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)


![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)



![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)

